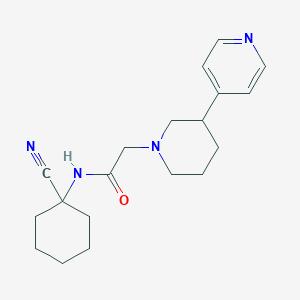![molecular formula C25H25N5O4S B2542757 2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide CAS No. 893908-91-3](/img/structure/B2542757.png)
2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide" is a complex molecule that may have potential biological activities, given its structural features which include a pyrimidine core, a thioether linkage, and acetamide moieties. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of thieno[2,3-d]pyrimidines as potential antitumor agents involves the use of key intermediates like 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one, to which various arylthiols are attached at the 5-position . Similarly, the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings starts from citrazinic acid and involves several steps including condensation, cyclization, and amination . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the ethoxyphenyl, methyl, and acetamide groups.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. For the compound , similar analytical methods would likely reveal the presence of a tetrahydropyrimido[4,5-d]pyrimidine core, substituted with ethoxyphenyl and acetamide groups, and the thioether linkage connecting to the pyrimidine ring.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including cyclization, alkylation, and coupling with other molecules. For example, the synthesis of pyridopyrimidines involves the reaction of amino-pyridines with aryl isothiocyanates to form thioureas, which are then cyclized to form the pyrimidine ring . The compound may also be amenable to similar reactions, allowing for the introduction or modification of functional groups to tailor its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the introduction of alkyl or aryl groups can affect the compound's lipophilicity and, consequently, its ability to interact with biological targets . The presence of a thioether linkage in the compound may also influence its reactivity and stability, potentially affecting its biological activity.
Applications De Recherche Scientifique
Synthesis and Biological Activities:
Antimicrobial and Antitumor Activities
Studies on compounds with similar pyrimidine derivatives have shown significant antimicrobial and antitumor activities. For instance, a series of pyrimidinone and oxazinone derivatives fused with thiophene rings demonstrated good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid (Hossan et al., 2012). Furthermore, compounds synthesized from visnagenone and khellinone, bearing the pyrimidine moiety, exhibited analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Central Nervous System (CNS) Depressant Activity
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been evaluated for their potential as anticonvulsant agents. These studies included synthesis, docking studies, and pharmacological evaluation, indicating moderate anticonvulsant activity in vivo (Severina et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and screened for COX inhibition, along with analgesic and anti-inflammatory activities. Some derivatives showed high inhibitory activity on COX-2 selectivity, with significant analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Orientations Futures
The future directions for this compound could involve further studies into its potential biological activities, as well as optimization of its synthesis process. Given the biological activities of similar compounds, it may be worthwhile to investigate this compound’s potential as a therapeutic agent .
Mécanisme D'action
Target of Action
Similar compounds, such as thienopyrimidines, have been found to interact with a variety of biological targets, including various enzymes and receptors .
Biochemical Pathways
Similar compounds have been found to affect a variety of biological pathways, leading to diverse downstream effects .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Propriétés
IUPAC Name |
2-[7-(4-ethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-5-34-18-13-11-16(12-14-18)21-26-22-20(24(32)30(4)25(33)29(22)3)23(27-21)35-15-19(31)28(2)17-9-7-6-8-10-17/h6-14H,5,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQUKDTRAHPGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C(=N2)SCC(=O)N(C)C4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

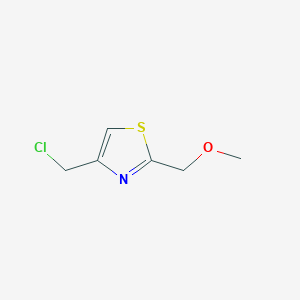
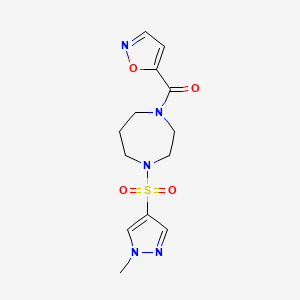

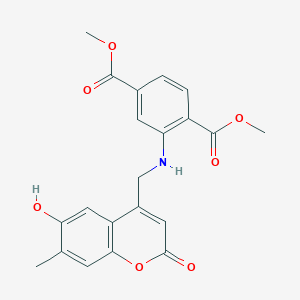
![Tert-butyl 4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidine-1-carboxylate](/img/structure/B2542681.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propyl]phthalic acid](/img/structure/B2542687.png)
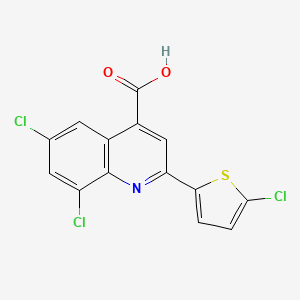
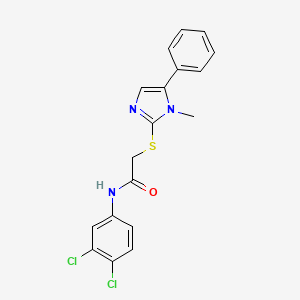
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-(2-fluorobenzyl)-1H-pyrazole](/img/structure/B2542690.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2542694.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2542696.png)
